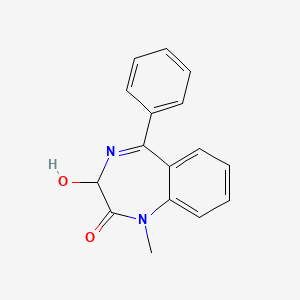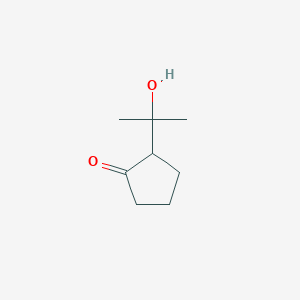
N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide is a complex organic compound with the molecular formula C23H32INO2 and a molecular weight of 481.418 g/mol This compound features a naphthalene core substituted with a dodecyl chain, a hydroxy group, an iodine atom, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide typically involves multiple steps, starting from the naphthalene core. One common method includes the iodination of naphthalene followed by the introduction of the hydroxy and carboxamide groups. The dodecyl chain is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled temperatures and may require the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution of the iodine atom can yield various substituted naphthalene derivatives .
Scientific Research Applications
N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The presence of the carboxamide group allows it to form hydrogen bonds with these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-1-hydroxy-4-bromo-2-naphthamide: Similar structure but with a bromine atom instead of iodine.
N-Dodecyl-1-hydroxy-4-chloro-2-naphthamide: Similar structure but with a chlorine atom instead of iodine
Uniqueness
N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological effects .
Properties
CAS No. |
29810-82-0 |
|---|---|
Molecular Formula |
C23H32INO2 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H32INO2/c1-2-3-4-5-6-7-8-9-10-13-16-25-23(27)20-17-21(24)18-14-11-12-15-19(18)22(20)26/h11-12,14-15,17,26H,2-10,13,16H2,1H3,(H,25,27) |
InChI Key |
AZJUIOMBUXFLOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



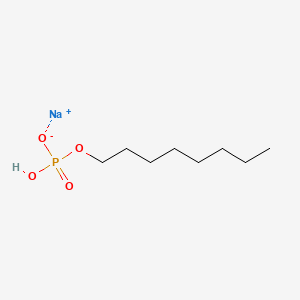
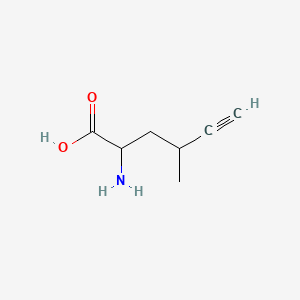
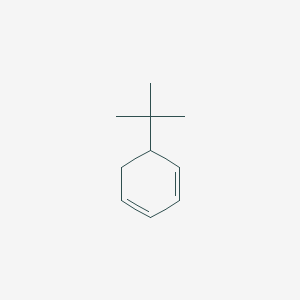
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)
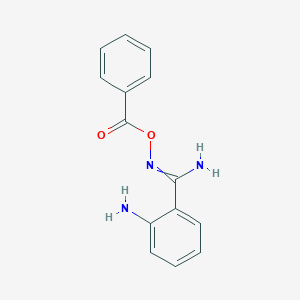
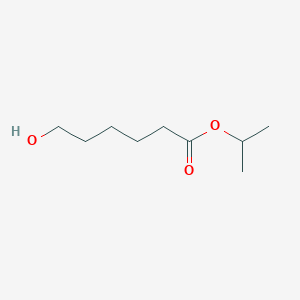
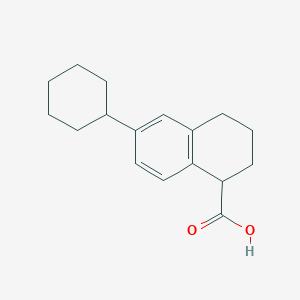

![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
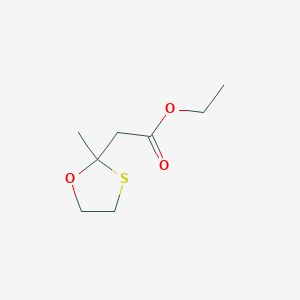
![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
